5-Ethyl-4-methylthiophene-2-carbohydrazide

Description

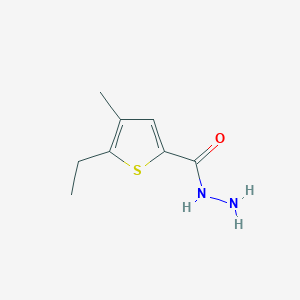

5-Ethyl-4-methylthiophene-2-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a thiophene core substituted with ethyl (C2H5) and methyl (CH3) groups at the 5- and 4-positions, respectively. The carbohydrazide (–CONHNH2) functional group at the 2-position makes it a versatile synthon for synthesizing bioactive derivatives, particularly in medicinal chemistry . Its structure combines the electron-rich thiophene ring with alkyl substituents, which modulate lipophilicity and electronic properties, influencing both reactivity and biological interactions.

Properties

IUPAC Name |

5-ethyl-4-methylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-6-5(2)4-7(12-6)8(11)10-9/h4H,3,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOPMEJEXBXWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-methylthiophene-2-carbohydrazide typically involves the reaction of 5-ethyl-4-methylthiophene-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative, followed by purification through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-4-methylthiophene-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-Ethyl-4-methylthiophene-2-carbohydrazide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methylthiophene-2-carbohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-2-phenylthiazole-5-carbohydrazide (Compound 2, )

- Structure : Thiazole ring (instead of thiophene) with phenyl (C6H5) and methyl substituents.

- Synthesis : Prepared via reaction of the corresponding ester with hydrazine hydrate, analogous to methods for thiophene carbohydrazides .

- Applications : Serves as a precursor for thiadiazole and thiazole derivatives with anticancer activity (e.g., HepG-2 IC50 = 1.61 µg/mL for compound 7b) .

5-Acetyl-2-amino-4-methylthiophene-3-carbohydrazide (Compound 2, )

- Structure: Features acetyl (COCH3) and amino (NH2) groups on the thiophene ring.

- Synthesis: Derived from ethyl-2-aminothiophene-3-carboxylic acid via condensation reactions.

- Applications: Key intermediate for thienopyrimidines and pyrazole derivatives with antitumor and antioxidant activities .

N'-(2-Chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide ()

- Structure : Chloroacetyl (–COCH2Cl) group appended to the carbohydrazide moiety.

- Synthesis : Reacting 5-Ethyl-4-methylthiophene-2-carbohydrazide with chloroacetyl chloride.

- Applications: Potential antimicrobial agent, highlighting the role of electrophilic substituents in enhancing bioactivity .

Key Observations:

- Electron-Withdrawing Groups (EWGs) : Acetyl and chloroacetyl groups (e.g., ) increase electrophilicity, aiding interactions with nucleophilic biological targets.

- Lipophilicity : Alkyl groups (ethyl, methyl) improve bioavailability, whereas aromatic substituents (phenyl, benzylidene) enhance target binding via hydrophobic interactions .

- Anticancer Efficacy : Thiazole derivatives () exhibit lower IC50 values than thiophene analogues, suggesting thiazole’s superior bioactivity in certain contexts.

Biological Activity

5-Ethyl-4-methylthiophene-2-carbohydrazide (EMTCH) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H12N2OS

Molecular Weight: 184.26 g/mol

Structural Features: EMTCH contains a thiophene ring, which is a five-membered aromatic ring with sulfur, and a carbohydrazide moiety that contributes to its reactivity and biological activity.

The precise mechanism of action of EMTCH remains to be fully elucidated. However, it is believed to interact with various biological targets, potentially affecting enzyme activities and cellular processes through hydrogen bonding and other interactions facilitated by the carbohydrazide group.

Biological Activities

Research indicates that EMTCH exhibits several promising biological activities:

- Antimicrobial Activity: Preliminary studies suggest that EMTCH may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.

- Anticancer Potential: The compound has been explored for its anticancer effects, particularly in relation to its ability to influence cellular pathways involved in cancer progression. For example, derivatives of thiophene compounds have shown activity against specific cancer cell lines .

- Enzyme Inhibition: EMTCH may act as an inhibitor for certain enzymes, which could be relevant in the development of therapeutic agents targeting metabolic pathways in diseases like cancer.

Case Studies and Experimental Data

-

Antimicrobial Studies:

- A study evaluated the antimicrobial activity of various thiophene derivatives, including EMTCH. Results indicated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity:

-

Enzyme Interaction:

- Investigations into the interaction of EMTCH with key metabolic enzymes revealed that it could inhibit enzyme activity, leading to altered metabolic profiles in treated cells. This suggests a potential role in therapeutic applications targeting metabolic dysregulation in cancer.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.